N-cyclohexyl-2,4-dimethoxybenzenesulfinamide
Overview
Description
N-cyclohexyl-2,4-dimethoxybenzenesulfinamide is a useful research compound. Its molecular formula is C14H21NO3S and its molecular weight is 283.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Safety and Sensor Development
Research has indicated the effectiveness of compounds related to N-cyclohexyl-2,4-dimethoxybenzenesulfinamide in environmental safety, particularly in the sensing of heavy metal cations. For example, N,N′-(cyclohexane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) and its counterparts have been utilized in the development of selective and sensitive sensors for detecting heavy metal cations such as gallium ions in environmental samples (Sheikh, Arshad, Asiri, & Rahman, 2018).
Chemistry and Molecular Structure
This compound-related compounds have been studied for their unique chemical properties and molecular structures. Investigations include the study of their crystal structures and interactions at a molecular level, which contribute to understanding their stability and reactivity (Shakuntala, Naveen, Lokanath, Suchetan, & Abdoh, 2017).
Applications in Organic Synthesis
These compounds have been employed in organic synthesis, demonstrating their versatility in chemical reactions. The synthesis and reactions of related compounds have provided insights into selectivity and reaction mechanisms, contributing to the field of organic chemistry (Bourke & Collins, 1996).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have shown potential in drug design and development. These compounds have been explored for their pharmacological properties, contributing to the discovery of new therapeutic agents (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).
Properties
IUPAC Name |
N-cyclohexyl-2,4-dimethoxybenzenesulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-17-12-8-9-14(13(10-12)18-2)19(16)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMNHWSAWDSKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)NC2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.